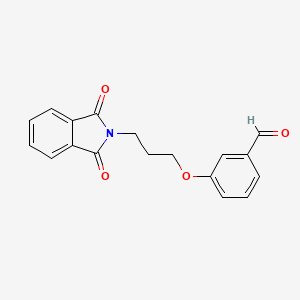

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQBVBOGZASFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510463 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-92-2 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(3-bromopropyl)isoindoline-1,3-dione

- Reagents: N-hydroxyphthalimide and 1,3-dibromopropane.

- Conditions: The reaction is carried out in acetonitrile with triethylamine as a base at room temperature for approximately 16 hours.

- Workup: After completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried, and purified by flash column chromatography.

- Yield: Approximately 50% yield reported.

- Reference Data: 1H NMR confirms the structure with characteristic aromatic and aliphatic signals.

Nucleophilic Substitution to Form this compound

- Reagents: 2-(3-bromopropyl)isoindoline-1,3-dione and 3-hydroxybenzaldehyde.

- Base: Potassium carbonate (K2CO3) is used to deprotonate the phenol group, enhancing nucleophilicity.

- Solvent: Anhydrous dimethylformamide (DMF) is the preferred solvent.

- Conditions: The reaction mixture is stirred at elevated temperature (60°C) for 16 hours under an inert atmosphere (argon).

- Workup: The hot reaction mixture is filtered, water is added to precipitate the product, which is then collected by filtration, washed, and dried under vacuum.

- Yield: Yields around 68% have been reported.

- Characterization: Melting point around 182-183°C; IR and NMR spectra confirm the formation of the ether linkage and retention of aldehyde functionality.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-hydroxyphthalimide + 1,3-dibromopropane | Acetonitrile, triethylamine, rt, 16 h | 2-(3-bromopropyl)isoindoline-1,3-dione | ~50 | Purified by flash chromatography |

| 2 | 2-(3-bromopropyl)isoindoline-1,3-dione + 3-hydroxybenzaldehyde + K2CO3 | DMF, 60°C, 16 h, argon atmosphere | This compound | ~68 | Precipitation and filtration purification |

Research Findings and Analytical Data

- NMR Spectroscopy: The 1H NMR spectra show aromatic protons of the isoindoline and benzaldehyde rings, the aldehyde proton (~9-10 ppm), and the propoxy linker methylene protons (triplets around 4.3 and 3.5 ppm).

- IR Spectroscopy: Characteristic carbonyl stretches of the isoindoline-1,3-dione appear near 1770 and 1710 cm⁻¹, confirming the imide functionality. The aldehyde C=O stretch is observed near 1700 cm⁻¹.

- Melting Point: The purified compound exhibits a melting point of approximately 182-183°C, consistent with literature values.

- Purification: Silica gel flash chromatography using mixtures of ethyl acetate and hexane or dichloromethane with methanol is effective for isolating the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzoic acid.

Reduction: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 50727-04-3

- Solubility : Highly soluble in organic solvents, with a reported solubility of 2.13 mg/ml in water .

Anticholinesterase Activity

One of the primary applications of this compound is in the development of anticholinesterase agents. A study highlighted the synthesis of various isoindolin derivatives, including 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde, which exhibited significant inhibitory activity against acetylcholinesterase (AChE). The compound demonstrated an IC value of 0.361 μM, indicating its potential for treating Alzheimer’s disease through cholinergic enhancement .

Antimicrobial Properties

Research has shown that derivatives of isoindolin-1,3-dione exhibit antimicrobial activity against various pathogens. For instance, compounds synthesized from the isoindoline scaffold have been tested against Candida species and demonstrated potent antifungal effects in vivo. The efficacy was assessed through animal models where treated groups showed significantly reduced fungal burdens compared to control groups .

Histone Deacetylase Inhibition

The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes. Isoindolin derivatives have shown promise in cancer therapy by modulating epigenetic mechanisms .

Molecular Hybridization Studies

In molecular hybridization studies, this compound was used to create hybrid molecules aimed at enhancing biological activity. These hybrids were evaluated for their interactions with specific protein targets using molecular docking techniques, revealing insights into their binding affinities and mechanisms of action against various diseases .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer chemistry for synthesizing advanced materials. Its incorporation into polymer matrices has been studied for developing smart materials with responsive properties to environmental stimuli. This application is particularly relevant in creating coatings and films with enhanced mechanical properties and durability .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomer: 4-[3-(1,3-Dioxoisoindolin-2-yl)propoxy]benzaldehyde

- CAS : 73279-02-4

- Molecular Formula: C₁₈H₁₅NO₄ (identical to the target compound)

- Key Difference : The aldehyde group is para-substituted relative to the propoxy-phthalimide moiety.

- Biological Activity: Positional isomerism can affect binding to enzyme active sites. For example, meta-substituted derivatives (like the target compound) may exhibit superior anticholinesterase activity due to optimal spatial arrangement . Physical Properties: While both isomers share the same molecular weight, differences in melting points or solubility are likely, though specific data are unavailable in the provided evidence.

Shorter-Chain Analog: 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

- Synthesis: Derived from phthalic anhydride and p-toluidine, followed by oxidation with H₂O₂ in ethanol .

- Key Difference : Lacks the propoxy linker; the phthalimide group is directly attached to the benzaldehyde’s para position.

Comparative Analysis Table

Research Findings and Implications

- Anticholinesterase Activity : The target compound’s propoxy linker and meta-substituted aldehyde may enhance its ability to inhibit acetylcholinesterase compared to its para isomer, as molecular dynamics simulations in related studies suggest that substituent positioning critically influences enzyme interaction .

- Synthetic Flexibility : The propoxy chain in the target compound allows for modular derivatization, enabling the attachment of additional functional groups for drug development . In contrast, the shorter-chain analog’s rigid structure limits such modifications .

- Stability and Solubility : The phthalimide group’s electron-withdrawing nature may deactivate the aldehyde toward nucleophilic attack, but the propoxy linker could mitigate this by increasing lipophilicity, improving membrane permeability in biological systems .

Biological Activity

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is a synthetic organic compound notable for its diverse biological activities, particularly as a histamine antagonist and potential anticholinesterase agent. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzaldehyde moiety : Contributes to its reactivity and biological interactions.

- Isoindoline core : Imparts stability and potential pharmacological effects.

- Propoxy group : Enhances solubility and bioavailability.

Its molecular formula is , indicating the presence of both carbonyl and aromatic functionalities that are crucial for its biological activity.

Histamine Antagonism

Research indicates that this compound acts as a histamine antagonist , blocking the effects of histamine in the body. This property suggests potential therapeutic applications in managing allergic reactions and inflammatory conditions. The compound's mechanism involves binding to histamine receptors, thereby inhibiting downstream signaling pathways associated with allergic responses.

Anticholinesterase Activity

In addition to its role as a histamine antagonist, the compound exhibits anticholinesterase activity , which may have implications in treating neurodegenerative diseases such as Alzheimer's. Interaction studies have shown that it binds effectively to acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The binding involves multiple hydrogen bonds and pi-pi stacking interactions with key amino acid residues, enhancing both stability and efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By binding to active sites on enzymes like AChE, it modulates their activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in cognitive enhancement.

- Receptor Blocking : Its antagonistic effects on histamine receptors prevent the physiological actions of histamine, reducing symptoms associated with allergies and inflammation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile | Contains a nitrile group | Potential anti-cancer properties |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Urea linkage instead of propoxy | Enhanced solubility and bioavailability |

| 4-(2-(Dimethylamino)ethoxy)-benzaldehyde | Dimethylamino group present | Increased lipophilicity for better membrane penetration |

These variations highlight how modifications in functional groups can alter biological activity while maintaining structural integrity .

Case Studies and Research Findings

Recent studies have further elucidated the biological potential of this compound. For instance:

- A study on the synthesis and evaluation of similar dioxo compounds demonstrated significant antibacterial and antifungal activities against various pathogens. While not directly related to this compound, these findings suggest that related structural motifs may retain or enhance biological efficacy against microbial targets .

Q & A

Q. What are the established synthetic routes for 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde, and what are their advantages/limitations?

The compound can be synthesized via a multi-step approach. A common method involves coupling phthalimide derivatives with benzaldehyde precursors. For example, phthalic anhydride reacts with amines (e.g., p-toluidine) to form isoindoline intermediates, followed by oxidation with H₂O₂ in ethanol to introduce the aldehyde group . Alternatively, triethylamine in dichloroethane has been used as a catalyst for similar adamantyl-containing compounds, achieving yields up to 87% . Key limitations include sensitivity to reaction conditions (e.g., solvent purity, stoichiometry) and the need for rigorous purification to isolate the aldehyde product.

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the aldehyde proton (~9.8 ppm) and the propoxy linker’s methylene groups (~3.5–4.5 ppm). The phthalimide moiety’s aromatic protons appear as distinct multiplets .

- IR Spectroscopy : Identifies carbonyl stretches (C=O) of the phthalimide (~1770 cm⁻¹) and aldehyde (~1700 cm⁻¹) groups .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for intermediates .

Q. What role does the phthalimide moiety play in the compound’s reactivity?

The 1,3-dioxoisoindoline group enhances electrophilicity at the aldehyde site, enabling nucleophilic additions (e.g., condensation reactions). It also improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions .

Q. What are potential research applications of this compound?

- Drug Discovery : Serves as a precursor for synthesizing heterocyclic compounds with potential bioactivity (e.g., adamantyl-containing derivatives for antiviral or CNS-targeted agents) .

- Material Science : The aldehyde group enables covalent bonding to polymers or surfaces, useful in functionalized materials .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing derivatives?

Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature NMR : To identify rotational barriers in the propoxy linker .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings .

- Deuterated Solvent Screening : Reduces solvent interference, especially for aldehyde protons .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., phthalimide coupling) .

- Catalyst Optimization : Triethylamine improves nucleophilicity in SN2 reactions for propoxy linker formation .

- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the aldehyde .

Q. How does the propoxy linker influence the compound’s physicochemical properties?

- Steric Effects : The three-carbon chain balances flexibility and rigidity, affecting conformational stability in catalytic processes .

- Lipophilicity : Increases logP compared to shorter alkoxy chains, enhancing membrane permeability in biological assays .

Q. What computational methods predict the compound’s behavior in catalytic processes?

- DFT Calculations : Model transition states for nucleophilic attacks at the aldehyde group .

- MD Simulations : Assess solvent interactions and aggregation tendencies, critical for reaction scalability .

Contradictions and Mitigations

- Synthetic Yields : reports yields up to 87% for adamantyl derivatives, while notes lower yields (~66%) for benzaldehyde analogs. This discrepancy may stem from steric hindrance; bulkier substituents require longer reaction times .

- Spectroscopic Assignments : IR data in conflicts with regarding carbonyl peak positions. This could reflect solvent polarity differences (e.g., KBr vs. ATR measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.